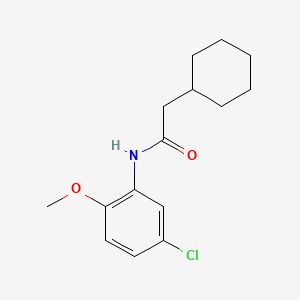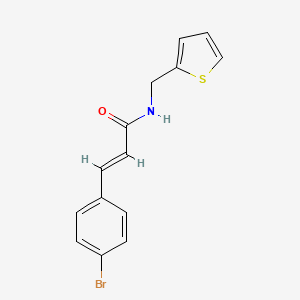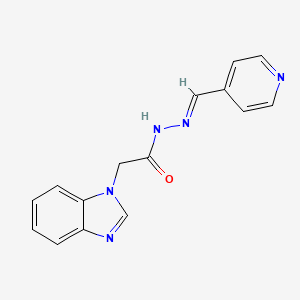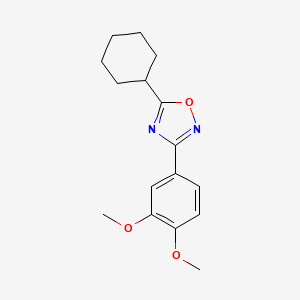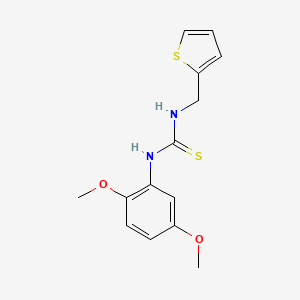
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as TDM-1, is a drug used in the treatment of breast cancer. It is a targeted therapy that combines an antibody with a chemotherapy drug. TDM-1 is designed to specifically target cancer cells while minimizing damage to healthy cells.
Mécanisme D'action
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea works by binding to the HER2 protein on the surface of cancer cells. Once bound, N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is internalized by the cancer cell, where the chemotherapy drug DM1 is released and kills the cancer cell. Because N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea specifically targets HER2-positive cancer cells, it minimizes damage to healthy cells.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a favorable safety profile in clinical trials. The most common side effects of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea include fatigue, nausea, and decreased appetite. N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea can also cause more serious side effects, such as liver toxicity and thrombocytopenia, but these are rare. N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has not been shown to have any significant effects on cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a targeted therapy that specifically targets HER2-positive cancer cells, making it a useful tool for studying HER2-positive breast cancer. N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is also a potent chemotherapy drug, making it useful for studying the effects of chemotherapy on cancer cells. However, N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is a complex molecule that is difficult to synthesize and purify, which can make it challenging to use in lab experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea for use in other types of cancer that overexpress HER2. Another area of research is the development of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea for use in combination with other therapies to improve its efficacy. Additionally, researchers are studying the mechanisms of resistance to N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea to develop strategies to overcome resistance. Finally, researchers are studying the pharmacokinetics and pharmacodynamics of N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea to optimize dosing and improve patient outcomes.
Méthodes De Synthèse
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea is synthesized by conjugating the chemotherapy drug DM1 with the monoclonal antibody trastuzumab. DM1 is a potent chemotherapy drug that is too toxic to be used alone. Trastuzumab is an antibody that binds to the HER2 protein, which is overexpressed in some breast cancers. The conjugation of DM1 with trastuzumab creates N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea, which targets cancer cells that overexpress HER2.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied in preclinical and clinical trials. In preclinical studies, N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has shown efficacy against HER2-positive breast cancer cells. In clinical trials, N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to be effective in the treatment of HER2-positive breast cancer that has progressed after treatment with other therapies. N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been studied in combination with other therapies, such as pertuzumab, to improve its efficacy.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-10-5-6-13(18-2)12(8-10)16-14(19)15-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZHSFYGDMKZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(2-thienylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5852149.png)
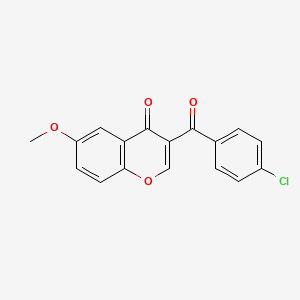
![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5852158.png)
![N'-cyclohexylidene-2-[(4-fluorophenyl)amino]acetohydrazide](/img/structure/B5852160.png)
![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
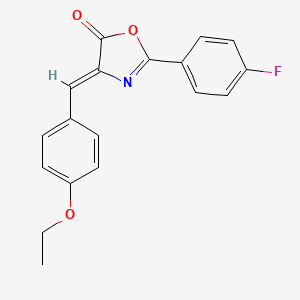
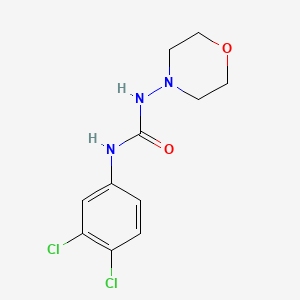
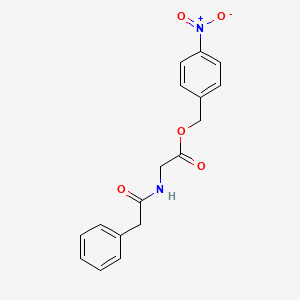
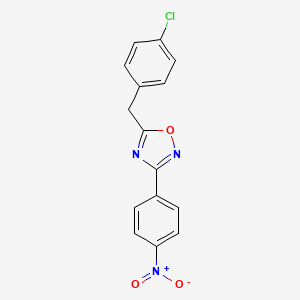
![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
